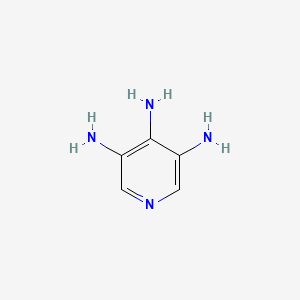![molecular formula C23H26N2O4 B2875728 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide CAS No. 851404-31-4](/img/no-structure.png)
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide” is a synthetic compound . It has gained significant attention in the scientific community for its potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of this compound is a complex process that involves multiple steps . The exact details of the synthesis process are usually found in the scientific literature .Molecular Structure Analysis
The molecular structure of this compound is determined by its chemical formula . The structure can be analyzed using various techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied . They can be studied using various analytical techniques, and the results are often published in scientific literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined by various experimental techniques . These properties include its molecular weight, solubility, melting point, and others .Scientific Research Applications
Synthesis and Molecular Studies
- Synthesis of Metabolites and Derivatives: Research has focused on synthesizing metabolites and derivatives of related quinoline compounds, highlighting methodologies for creating complex structures that could be relevant for N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide. For example, studies have described the syntheses of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, showcasing efficient routes for creating biologically active molecules (Mizuno et al., 2006) and (Baba et al., 1998).
Molecular Complex Studies
- Molecular Interaction Studies: Investigations into the molecular complexes of related compounds reveal interactions such as hydrogen bonds and π-π * interactions, which are critical for understanding the chemical behavior and potential biological interactions of this compound (Lewiński et al., 1993).
Potential Therapeutic Applications
- Antituberculosis and Antirheumatic Activities: Some quinoline derivatives have shown potential in treating diseases such as tuberculosis and rheumatic diseases, indicating that this compound could be explored for similar therapeutic applications (Omel’kov et al., 2019).
Antioxidant Properties
- Antioxidant Studies: Research on quinoline derivatives has also uncovered their antioxidant properties, suggesting that this compound might possess similar beneficial effects (Hassan et al., 2017).
Safety and Hazards
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide involves the condensation of 5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid with 2-aminoethylphenol to form the intermediate, 2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethylamine. This intermediate is then reacted with 4-phenylbutyryl chloride to form the final product, N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide.", "Starting Materials": [ "5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid", "2-aminoethylphenol", "4-phenylbutyryl chloride", "DMF", "Et3N", "DCM", "NaHCO3", "NaCl", "H2O" ], "Reaction": [ "Step 1: Dissolve 5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid (1.0 equiv) and 2-aminoethylphenol (1.2 equiv) in DMF and add Et3N (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into DCM and wash with NaHCO3 solution and brine. Dry the organic layer over Na2SO4 and concentrate under reduced pressure to obtain the intermediate, 2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethylamine.", "Step 3: Dissolve the intermediate in DCM and add 4-phenylbutyryl chloride (1.2 equiv) and Et3N (1.5 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Pour the reaction mixture into NaHCO3 solution and extract with DCM. Wash the organic layer with brine and dry over Na2SO4. Concentrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using DCM/MeOH as the eluent to obtain the final product, N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide." ] } | |
| 851404-31-4 | |
Molecular Formula |
C23H26N2O4 |
Molecular Weight |
394.471 |
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide |
InChI |
InChI=1S/C23H26N2O4/c1-28-19-11-12-20(29-2)22-18(19)15-17(23(27)25-22)13-14-24-21(26)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-12,15H,6,9-10,13-14H2,1-2H3,(H,24,26)(H,25,27) |
InChI Key |
RSMBKWGFOFAKIQ-UHFFFAOYSA-N |
SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)CCCC3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


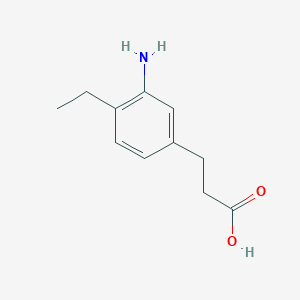

![2-Amino-6-benzyl-4-(4-bromophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2875650.png)

![3-benzyl-N-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2875652.png)
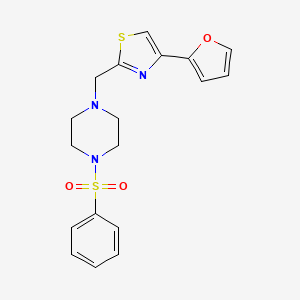

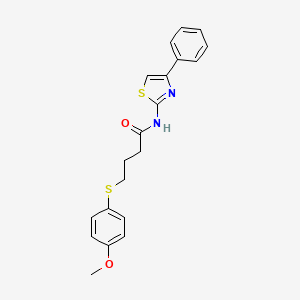
![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2875657.png)

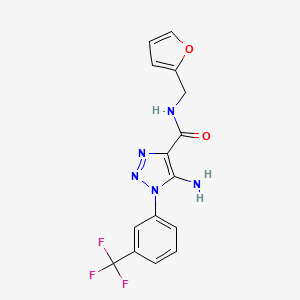
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2875665.png)
